1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
Description
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a boronic ester-containing compound characterized by a ketone group (ethanone) linked to a phenyl ring via an ether bond, with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety on the adjacent aromatic ring. This structure enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . The compound’s boronic ester group is critical for its reactivity in forming carbon-carbon bonds, while the ethanone and phenoxy groups contribute to its electronic and steric properties.
Properties
IUPAC Name |
1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)16-10-12-17(13-11-16)23-14-18(22)15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPUJFOLUVPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142599 | |
| Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895520-14-6 | |
| Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895520-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves the reaction of phenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds in organic synthesis .
Reaction Conditions:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane group can be oxidized to form boronic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The phenyl and dioxaborolane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Boronic acids
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis .
Molecular Targets and Pathways:
Boron-containing drugs: Target enzymes and proteins involved in cancer cell proliferation.
Catalysis: Acts as a catalyst in organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
1-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone (CAS 765916-70-9)
- Structural Difference: A fluorine atom replaces the phenoxy-linked ethanone group at the meta position of the boronic ester-bearing phenyl ring.
- Properties :
- Applications : Primarily used in medicinal chemistry as a boronic acid precursor.
1-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 1350374-38-7)
- Structural Difference: A methoxy group replaces the phenoxy-ethanone substituent at the para position.
- Properties :
Analogues with Trifluoromethyl Modifications
3,3,3-Trifluoro-1-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-1-one
- Structural Difference: A trifluoromethyl group is introduced into the ethanone chain.
- Synthesis : Synthesized via rhodium-catalyzed oxytrifluoromethylation, yielding 66% as a liquid .
- Reactivity : The electron-withdrawing CF₃ group reduces boronic ester reactivity in cross-coupling reactions, necessitating optimized catalytic conditions.
Heterocyclic Analogues
4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole
Analogues with Halogen Substituents
2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Structural Difference: An imidazopyridine core replaces the ethanone-phenoxy system.
- Synthesis: Prepared from 5-(pinacol boronic ester)pyridin-2-amine and 2-bromo-1-(4-chlorophenyl)ethanone .
Comparative Data Table
Key Research Findings
- Reactivity: The target compound’s phenoxy-ethanone group increases steric hindrance compared to simpler aryl boronic esters, slowing cross-coupling kinetics .
- Biological Activity: Analogues with electron-withdrawing groups (e.g., CF₃, NO₂) show enhanced bioactivity but higher synthetic complexity .
- Safety Profile : Fluorinated derivatives exhibit higher acute toxicity (e.g., H302 warnings) compared to methoxy-substituted variants .
Biological Activity
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is , with a molecular weight of 246.11 g/mol. Its structure includes a phenyl group and a dioxaborolane moiety that may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant anticancer properties. For instance:
- Mechanism : The dioxaborolane group can facilitate the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
- Case Study : In vitro assays demonstrated that derivatives of dioxaborolane exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 5 to 15 µM .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Activity Spectrum : It was tested against several Gram-positive and Gram-negative bacteria.
- Results : The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects:
- Mechanism : The ability to modulate neurotransmitter levels and reduce oxidative stress may contribute to its neuroprotective capabilities.
- Case Study : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuronal death .
Research Findings
Q & A
Basic: What are the standard synthetic methods for preparing 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or esterification reactions . A representative method involves reacting a halogenated phenoxy-acetophenone precursor with a boronic ester under palladium catalysis. For instance, a protocol using PdCl₂(dppf)CH₂Cl₂ as the catalyst, sodium carbonate (Na₂CO₃) as the base, and a mixed solvent system (DMF/water) at 80°C has been reported to yield the target compound with >90% purity after column chromatography . Key steps include strict control of anhydrous conditions during boronate ester formation and post-reaction quenching with citric acid to neutralize excess base.
Basic: How is the compound characterized to confirm its structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is critical for structural confirmation. The dioxaborolane proton environment typically appears as a singlet at δ 1.2–1.4 ppm in ¹H NMR, while the ketone carbonyl resonates at ~200 ppm in ¹³C NMR. Mass spectrometry (EI or ESI) is used to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 368.2 for C₂₃H₂₅BO₄). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms the ketone (C=O stretch at ~1680 cm⁻¹) and boronate ester (B-O stretch at ~1350 cm⁻¹) .
Advanced: What challenges arise in achieving regioselectivity during cross-coupling reactions with this boronate ester?
The tetramethyl dioxaborolane moiety enhances steric hindrance, which can reduce reactivity in coupling reactions. For example, in Suzuki-Miyaura reactions, electron-deficient aryl halides may require higher catalyst loadings (2–5 mol% Pd) or microwave-assisted heating (100–120°C) to improve yields. Contradictory reports on reaction efficiency (e.g., 40–85% yields under similar conditions) suggest sensitivity to oxygen or moisture , necessitating rigorous degassing and inert atmospheres. DFT computational studies can predict steric and electronic effects, guiding ligand selection (e.g., SPhos or XPhos ligands for bulky substrates) .
Advanced: How does the stability of the dioxaborolane group vary under acidic or basic conditions?
The boronate ester is stable in neutral to mildly basic conditions but hydrolyzes under strong acids (e.g., HCl) or prolonged aqueous exposure. A study comparing hydrolysis rates found a half-life of 24 hours in pH 7.4 buffer but <1 hour in 1M HCl. This instability complicates its use in aqueous-phase reactions, requiring protecting-group strategies (e.g., ethylene glycol stabilization) or in-situ generation of the boronic acid. Kinetic studies using ¹¹B NMR have quantified degradation pathways, showing rapid B-O bond cleavage in protic solvents .
Basic: What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in synthesizing biaryl structures for pharmaceuticals and materials. For example, it has been used to prepare fluorescent dyes (via coupling with aryl halides) and kinase inhibitors (through sequential cross-coupling and functionalization). The phenoxy-ketone backbone also enables derivatization into chiral ligands for asymmetric catalysis .
Advanced: How can side reactions (e.g., proto-deboronation or homocoupling) be minimized during cross-coupling?
Proto-deboronation is mitigated by avoiding protic solvents (e.g., using THF instead of ethanol) and optimizing base strength (e.g., K₃PO₄ instead of Na₂CO₃). Homocoupling (e.g., Glaser-type reactions) is suppressed by limiting oxygen exposure and using Pd(0) precatalysts (e.g., Pd(PPh₃)₄). A case study reported a 20% reduction in homocoupling by replacing aerobic conditions with a N₂-sparged system , validated by GC-MS analysis of reaction mixtures .
Basic: What purification techniques are recommended for isolating this compound?
Flash column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For large-scale purification, recrystallization from ethanol/water (3:1 v/v) yields crystals with >99% purity. Preparative HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical-grade material .
Advanced: What computational tools predict the reactivity of this compound in catalytic cycles?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transmetallation and reductive elimination steps in Suzuki reactions. Studies show that the tetramethyl groups lower the activation energy for Pd-OB bond formation by 8–12 kcal/mol compared to unsubstituted dioxaborolanes. Molecular dynamics simulations further reveal solvent effects on boronate ester conformation .
Basic: What safety precautions are essential when handling this compound?
While not acutely toxic, dust inhalation risks necessitate PPE (gloves, goggles, respirator). The compound is moisture-sensitive , requiring storage under argon at –20°C. Spills should be neutralized with solid citric acid before ethanol/water cleanup .
Advanced: How is this compound utilized in multi-step syntheses of bioactive molecules?
A published protocol describes its use in a three-step synthesis of a COX-2 inhibitor : (1) Suzuki coupling with a bromophenyl-pyrazole, (2) ketone reduction to a secondary alcohol, and (3) sulfonation for bioactivity. Key challenges included chelation-controlled stereoselectivity during reduction, addressed using NaBH₄/CeCl₃ to achieve 85% ee .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
